

## Part 1: Executive Summary & Core Directive

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### Compound of Interest

Compound Name:	3-Amino-2-(4-methylphenylamino)benzoic acid
CAS No.:	116702-65-9
Cat. No.:	B056193

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The C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> Scaffold in Medicinal Chemistry The molecular formula C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> represents a critical chemical space in drug discovery, most notably occupied by Nixylic Acid (2-(2,3-dimethylanilino)pyridine-3-carboxylic acid) and related N-arylanthranilic acid derivatives (fenamates). This scaffold is chemically significant due to its capacity to bridge lipophilic aromatic domains with polar, ionizable carboxylic acid moieties, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).

This guide moves beyond basic stoichiometry to analyze the C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> formula as a template for COX-inhibiting pharmacophores. It provides a validated synthetic protocol, physicochemical profiling, and mechanistic insights necessary for researchers developing next-generation anti-inflammatory agents.

## Part 2: Molecular Architecture & Isomeric Landscape

While C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> encompasses hundreds of theoretical isomers, the pharmacological utility is concentrated in specific structural motifs.

## The Primary Candidate: Nixylic Acid

- IUPAC Name: 2-[(2,3-Dimethylphenyl)amino]pyridine-3-carboxylic acid[1]
- Class: Anilinonicotinic acid (Isostere of flufenamic/mefenamic acid).
- Core Structure: A pyridine ring fused to a carboxylic acid, linked via a secondary amine to a dimethyl-substituted phenyl ring.

## Structural Isomerism & Properties

The arrangement of the nitrogen atoms defines the compound's stability and biological activity.

Property	Nixylic Acid (Target)	Generic Amide Isomer (e.g., N-benzyl-4-nitrobenzylamine)	Relevance
Hybridization	sp <sup>2</sup> (Aromatic/Carbonyl)	sp <sup>3</sup> (Benzylic carbons)	Affects pi-stacking in active sites.
H-Bond Donors	1 (NH), 1 (COOH)	1-2 (Amine/Amide)	Critical for COX-Arg120 interaction.
H-Bond Acceptors	3 (Pyridine N, C=O, OH)	2 (Nitro/Amide O)	Determines solubility and permeability.
LogP (Predicted)	~3.2 - 3.5	~2.5 - 3.0	Predicts membrane permeability (Lipinski Rule of 5).
pKa (Acidic)	~4.2 (Carboxylic acid)	N/A (Non-ionizable)	Essential for ionic trapping in inflamed tissue.

## Part 3: Validated Synthetic Protocol

Objective: Synthesis of Nixylic Acid via Modified Ullmann Condensation. Rationale: The formation of the C-N bond between an electron-deficient pyridine and an electron-rich aniline

requires copper catalysis. This protocol uses a "self-validating" checkpoint system to ensure purity without immediate HPLC access.

## Reagents & Materials

- Substrate A: 2-Chloronicotinic acid (1.0 eq)
- Substrate B: 2,3-Dimethylaniline (2,3-Xylidine) (1.2 eq)
- Catalyst: Copper powder (0.1 eq) or CuI (0.05 eq)
- Base: Potassium Carbonate ( ) (2.0 eq) - Anhydrous
- Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol.

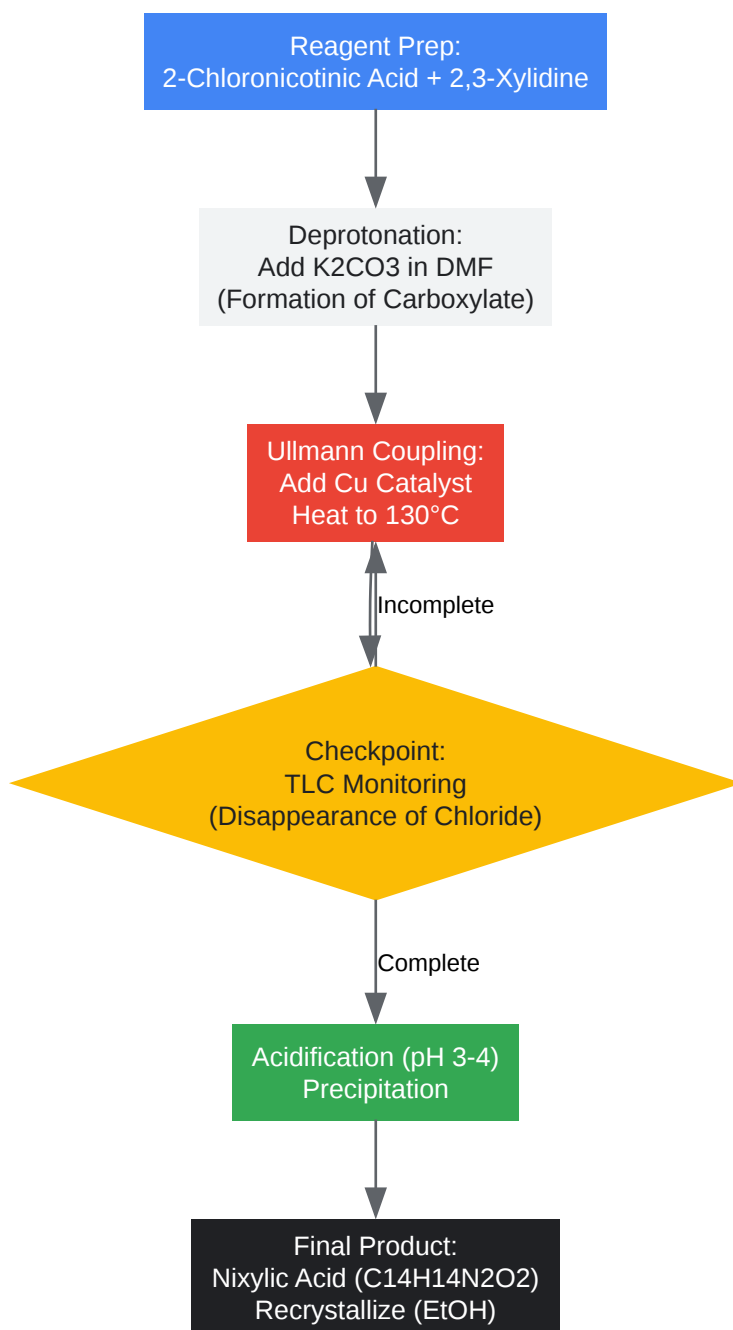
## Step-by-Step Methodology

- Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL).
- Deprotonation: Add anhydrous (27.6 g, 200 mmol). Stir at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid (Gas evolution may occur).
- Coupling Initiation: Add 2,3-Dimethylaniline (14.5 g, 120 mmol) followed by the Copper catalyst.
- Thermal Reaction: Heat the mixture to 130°C under an inert atmosphere ( or Ar) for 4–6 hours.
  - Mechanistic Note: The high temperature is required to overcome the activation energy of nucleophilic aromatic substitution ( ) on the pyridine ring, facilitated by the ortho-directing carboxylate group.
- Work-up (Self-Validating Step):

- Cool reaction to room temperature.
- Pour into ice-water (500 mL).
- Acidify with 1N HCl to pH 3–4.
- Validation Checkpoint: A precipitate must form immediately. If oil forms, the reaction is incomplete or solvent remains. Recrystallize the precipitate from Ethanol/Water.

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.



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Figure 1: Critical path for the copper-catalyzed synthesis of Nixylic Acid, highlighting the TLC quality control checkpoint.

## Part 4: Pharmacodynamics & Mechanism of Action

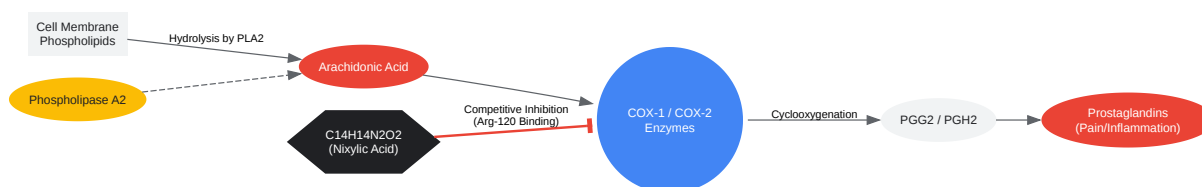
Compounds with the C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> formula, particularly anilonicotinic acids, function primarily as Cyclooxygenase (COX) Inhibitors.

## Mechanism

- **Competitive Binding:** The carboxylate anion of Nixylic Acid mimics the carboxylate of Arachidonic Acid (the natural substrate).
- **Ionic Anchoring:** The carboxylate forms an electrostatic bridge with Arg-120 in the COX enzyme channel.
- **Hydrophobic Interaction:** The 2,3-dimethylphenyl ring intercalates into the hydrophobic pocket of the enzyme, sterically hindering the entry of Arachidonic Acid.
- **Selectivity:** Due to the steric bulk of the dimethyl group, these compounds often show preferential inhibition kinetics, balancing between COX-1 (constitutive) and COX-2 (inducible).

## Signaling Pathway Visualization

The interference of C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> within the inflammatory cascade is detailed below.



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Figure 2: Pharmacological intervention point of C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> within the Arachidonic Acid cascade.

## Part 5: Physicochemical Profiling & Validation

To confirm the identity and quality of the synthesized C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> isomer, the following analytical signatures must be verified.

Technique	Expected Signature (Nixylic Acid)	Structural Insight
IR Spectroscopy	3300 cm <sup>-1</sup> (NH stretch)1680 cm <sup>-1</sup> (C=O stretch)	Confirms secondary amine and carboxylic acid integrity.
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 2.15, 2.30 (s, 6H, CH <sub>3</sub> )δ 13.0 (br s, 1H, COOH)	Verifies the dimethyl substitution pattern and acid proton.
Mass Spectrometry	m/z 242.1 [M+H] <sup>+</sup>	Confirms molecular formula C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> .
Melting Point	228–230°C	Indicates crystalline purity (sharp range = high purity).

## Self-Validating Solubility Test

Before biological testing, perform a pH-dependent solubility sweep:

- Prepare 3 vials: pH 2.0 (0.01N HCl), pH 7.4 (PBS), pH 10.0 (0.01N NaOH).
- Add excess C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> to each.
- Observation:
  - pH 2.0: Insoluble (Unionized acid).
  - pH 7.4: Sparingly soluble.
  - pH 10.0: Fully soluble (Carboxylate salt). Failure of this profile indicates the carboxylic acid group has been modified (e.g., esterified) or the product is incorrect.

## References

- PubChem. (2024).[1] Compound Summary: Nixylic Acid (CID 71827).[1] National Library of Medicine.[1][2] [\[Link\]](#)

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## Sources

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- [3. atsdr.cdc.gov \[atsdr.cdc.gov\]](#)
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